molecular formula C14H18N4O7 B14018921 7-Methyl-7-azabicyclo[3.2.1]octane CAS No. 34584-07-1

7-Methyl-7-azabicyclo[3.2.1]octane

Cat. No.: B14018921
CAS No.: 34584-07-1
M. Wt: 354.32 g/mol
InChI Key: KYOATTORQMYLNK-UHFFFAOYSA-N
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Description

7-Methyl-7-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have significant potential in the field of drug discovery due to their unique structural and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-7-azabicyclo[3.2.1]octane can be achieved through various methods. One common approach involves the Dieckmann cyclization of a piperidine derivative . This reaction typically requires a strong base such as sodium hydride in an aprotic solvent like tetrahydrofuran. The reaction conditions must be carefully controlled to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the final product is often achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-7-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

7-Methyl-7-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Methyl-7-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction can influence various signaling pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-7-azabicyclo[3.2.1]octane is unique due to its specific substitution at the 7-position, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct pharmacological properties compared to other similar compounds .

Properties

CAS No.

34584-07-1

Molecular Formula

C14H18N4O7

Molecular Weight

354.32 g/mol

IUPAC Name

6-methyl-6-azabicyclo[3.2.1]octane;2,4,6-trinitrophenol

InChI

InChI=1S/C8H15N.C6H3N3O7/c1-9-6-7-3-2-4-8(9)5-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-8H,2-6H2,1H3;1-2,10H

InChI Key

KYOATTORQMYLNK-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCCC1C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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